molecular formula C11H22N2O2 B12446320 Tert-butyl 1-aminoazepane-3-carboxylate

Tert-butyl 1-aminoazepane-3-carboxylate

Cat. No.: B12446320
M. Wt: 214.30 g/mol
InChI Key: GQZJTMNVWICGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-aminoazepane-3-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-aminoazepane-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of (3S)-azepan-3-amine with N-(tert-butoxycarbonyloxy)succinimide (Boc-OSu) in anhydrous dichloromethane (CH2Cl2) at low temperatures . The reaction is typically carried out at -78°C to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-aminoazepane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the azepane ring.

    Reduction: Amine derivatives with varying degrees of saturation.

    Substitution: Substituted azepane derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 1-aminoazepane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl 1-aminoazepane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-oxopiperidine-1-carboxylate
  • tert-Butyl 4-aminoazepane-1-carboxylate

Uniqueness

Tert-butyl 1-aminoazepane-3-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties. Compared to similar compounds with smaller or larger ring sizes, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 1-aminoazepane-3-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9-6-4-5-7-13(12)8-9/h9H,4-8,12H2,1-3H3

InChI Key

GQZJTMNVWICGDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCN(C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.